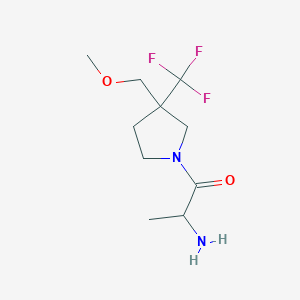

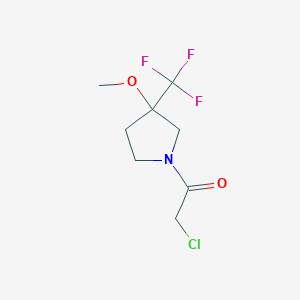

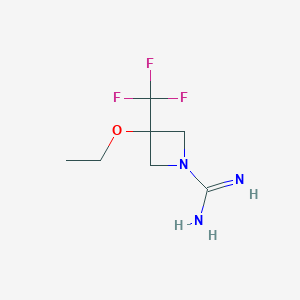

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide

説明

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide (4-E-4-TFMP-1-CA) is a synthetic compound that has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in asymmetric synthesis, and as a chiral ligand in transition metal-catalyzed reactions. 4-E-4-TFMP-1-CA is a piperidine-based compound, which is a type of heterocyclic amine that has been used in a variety of different fields. It has been studied for its ability to catalyze asymmetric reactions, as well as its potential applications in drug design and development.

科学的研究の応用

Agrochemical Industry

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide: derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, a close relative of the compound, is a key structural motif in active agrochemical ingredients. It contributes to the protection of crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names .

Pharmaceutical Development

In the pharmaceutical sector, the unique physicochemical properties imparted by the fluorine atom and the pyridine moiety of TFMP derivatives, which share structural similarities with 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide , make them valuable. They are used in several approved pharmaceutical products, and many candidates are currently undergoing clinical trials .

Veterinary Medicine

The compound’s derivatives also find applications in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, indicating the potential for 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide in this field .

Biological Research

The biological activities of TFMP derivatives, due to their unique structural features, are significant in biological research. They are used to study the interaction of molecules with biological systems, providing insights into the design of more effective drugs and agrochemicals .

Safety and Handling Research

Research into the safety and handling of chemicals like 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is crucial. Understanding the compound’s potential hazards, such as skin and eye irritation or respiratory issues, is essential for developing safe handling practices .

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation. BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, which regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that plays a key role in cell cycle regulation .

Mode of Action

4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. This compound has been shown to inhibit EGFR, BRAF, and CDK2 with IC50 values ranging from 96 to 127nM . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell growth and division .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide affects several biochemical pathways. The MAPK/ERK pathway, regulated by BRAF, is disrupted, which can lead to the inhibition of cell division and differentiation. The inhibition of EGFR can disrupt various signaling pathways involved in cell proliferation. The inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide is the inhibition of cell proliferation. By inhibiting key proteins involved in cell signaling pathways, this compound disrupts the regulation of cell growth and division. This can lead to cell cycle arrest and the inhibition of cell proliferation .

特性

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N3O/c1-2-16-8(9(10,11)12)3-5-15(6-4-8)7(13)14/h2-6H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOMVCDZWOTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)

![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)